![molecular formula C7H6ClN3 B592059 7-Chlor-1-methyl-1H-pyrazolo[3,4-c]pyridin CAS No. 957760-15-5](/img/structure/B592059.png)
7-Chlor-1-methyl-1H-pyrazolo[3,4-c]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 1st position distinguishes this compound from other pyrazolopyridines.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Pyrazolo-pyridines, a family of compounds to which this compound belongs, have been known to interact with various biological targets .
Mode of Action
Similar compounds have been shown to inhibit certain enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo-pyridines have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Similar compounds have been shown to exhibit significant inhibitory activity .
Vorbereitungsmethoden
The synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 7-chloro-1-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions can yield the desired compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrazolopyridine oxide, while substitution reactions can introduce various functional groups at the 7th position.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
1H-Pyrazolo[4,3-b]pyridines: Another variation in the fusion pattern, these compounds also exhibit unique reactivity and applications.
1H-Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can alter their chemical behavior and biological activity.
The uniqueness of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
7-chloro-1-methylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-5(4-10-11)2-3-9-7(6)8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDXHWDXUZEKHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2Cl)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
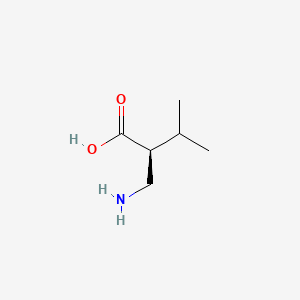
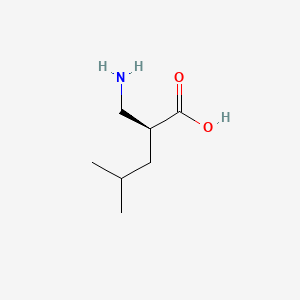
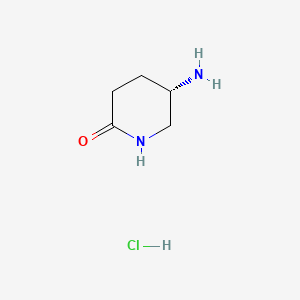
![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)
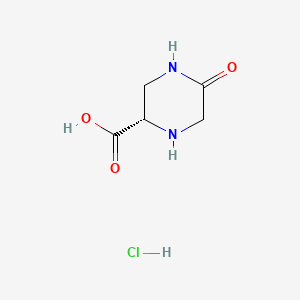


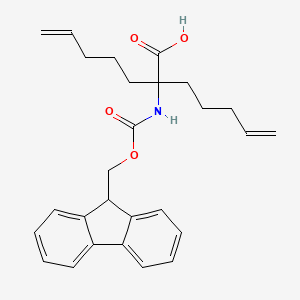
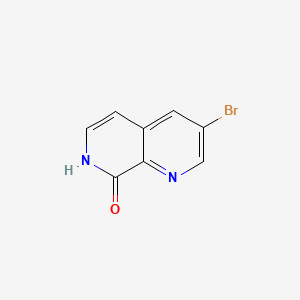
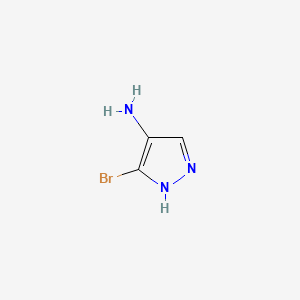
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
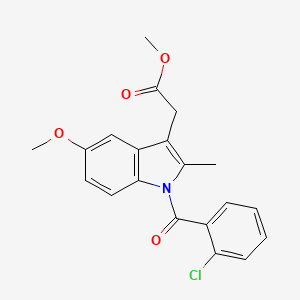
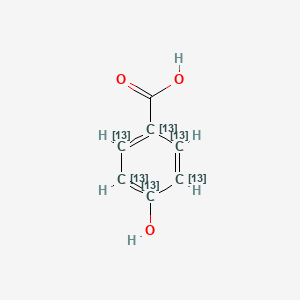
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)
